3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro-substituted nitrophenyl group attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with acetone under basic conditions to form the desired product. This reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, and it can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(5-Amino-2-nitrophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxo derivatives.
Scientific Research Applications
3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitrophenylboronic acid: Similar in structure but contains a boronic acid group instead of an oxopropanoic acid moiety.
2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid: Contains a sulfanyl group instead of an oxopropanoic acid moiety.
Uniqueness
3-(5-Chloro-2-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H6ClNO5 |
---|---|
Molecular Weight |
243.60 g/mol |
IUPAC Name |
3-(5-chloro-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClNO5/c10-6-1-2-7(11(15)16)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
PLDCHTQVNWEKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.